molecular formula C8HCl3N2 B3014065 4,5,6-Trichloroisophthalonitrile CAS No. 124739-66-8

4,5,6-Trichloroisophthalonitrile

Cat. No.: B3014065
CAS No.: 124739-66-8
M. Wt: 231.46
InChI Key: LWCRKZIWQYYHIC-UHFFFAOYSA-N
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Description

4,5,6-Trichloroisophthalonitrile is a chemical compound with the molecular formula C8HCl3N2. It is a derivative of isophthalonitrile, where three chlorine atoms are substituted at the 4th, 5th, and 6th positions of the benzene ring. This compound is known for its applications in various fields, including agriculture and industrial chemistry.

Mechanism of Action

Target of Action

4,5,6-Trichloroisophthalonitrile, also known as 4,5,6-trichlorobenzene-1,3-dicarbonitrile, is a widely used fungicide . Its primary targets are cellular thiols in fungi . It has been shown to inhibit fungal respiration .

Mode of Action

The compound controls plant fungal diseases by reacting with cellular thiols, which are sulfur-containing compounds in the cells . This reaction inhibits fungal respiration, thereby preventing the fungi from producing energy and growing .

Biochemical Pathways

The compound is biotransformed by cytochrome P450 monooxygenases . These enzymes play a vital role in the xenobiotic detoxification system of fungi . They modify the compound, leading to its biodegradation or detoxification .

Pharmacokinetics

The compound is persistent in soils . It undergoes biotransformation by cytochrome P450 monooxygenases, with faster rates of biotransformation observed in certain strains . The primary transformation intermediate found in soils is 4-hydroxy-2,5,6 trichloro-isophthalonitrile , produced by cytochrome P450s’ metabolism .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, thereby controlling plant fungal diseases . Its biotransformation leads to the production of metabolites, including 4-hydroxy-2,5,6 trichloro-isophthalonitrile .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It has been shown to persist in soils , indicating its stability in the environment. Its action and efficacy can be influenced by the presence of certain bacterial strains that can degrade it .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6-Trichloroisophthalonitrile can be synthesized through the chlorination of isophthalonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous flow reactors where isophthalonitrile and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloroisophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or amines.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Formation of 4,5,6-trihydroxyisophthalonitrile or 4,5,6-triaminoisophthalonitrile.

    Reduction: Formation of 4,5,6-trichloroisophthalamine.

    Hydrolysis: Formation of 4,5,6-trichloroisophthalic acid.

Scientific Research Applications

4,5,6-Trichloroisophthalonitrile has several applications in scientific research:

    Agriculture: It is used as a fungicide to control fungal diseases in crops by inhibiting fungal respiration.

    Environmental Studies: Research on its degradation pathways and environmental impact, including its persistence and bioaccumulation in soil and water.

    Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-Tetrachloroisophthalonitrile: Another chlorinated derivative of isophthalonitrile with four chlorine atoms.

    4,5-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 5th positions.

    4,6-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 6th positions.

Uniqueness

4,5,6-Trichloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 4th, 5th, and 6th positions makes it particularly effective as a fungicide and useful in various synthetic applications.

Properties

IUPAC Name

4,5,6-trichlorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCRKZIWQYYHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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